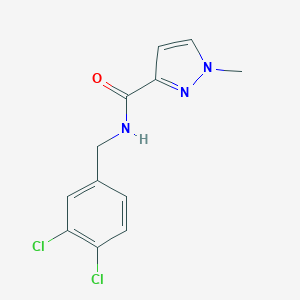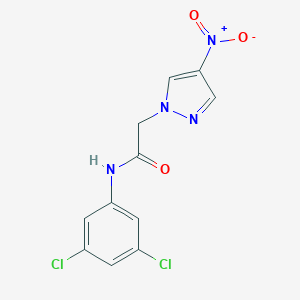
N-(4-fluorophenyl)-4-iodo-1H-pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-fluorophenyl)-4-iodo-1H-pyrazole-3-carboxamide is a chemical compound that has been widely studied for its potential as a therapeutic agent. It is a member of the pyrazole family, which is known for its diverse biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Wirkmechanismus
The mechanism of action of N-(4-fluorophenyl)-4-iodo-1H-pyrazole-3-carboxamide is not fully understood, but it is believed to act on multiple targets in cells. It has been shown to inhibit the activity of several enzymes, including cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs), which are involved in cell cycle regulation and gene expression, respectively. It also inhibits the activity of the proteasome, which is responsible for degrading proteins in cells.
Biochemical and Physiological Effects:
N-(4-fluorophenyl)-4-iodo-1H-pyrazole-3-carboxamide has been shown to have several biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and inhibition of pro-inflammatory cytokine production. It also has antiviral activity against the hepatitis C virus. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(4-fluorophenyl)-4-iodo-1H-pyrazole-3-carboxamide in lab experiments is its potential as a therapeutic agent in various diseases. Its diverse biological activities make it a promising candidate for drug development. However, one limitation is its complex mechanism of action, which requires further investigation.
Zukünftige Richtungen
There are several future directions for research on N-(4-fluorophenyl)-4-iodo-1H-pyrazole-3-carboxamide. One direction is to study its potential as a therapeutic agent in other diseases, such as autoimmune disorders and neurodegenerative diseases. Another direction is to investigate its mechanism of action in more detail, including its effects on specific targets in cells. Additionally, further studies are needed to determine the optimal dosage and delivery method for this compound.
Synthesemethoden
The synthesis of N-(4-fluorophenyl)-4-iodo-1H-pyrazole-3-carboxamide involves the reaction of 4-iodo-1H-pyrazole-3-carboxylic acid with 4-fluoroaniline in the presence of a coupling reagent such as N,N'-diisopropylcarbodiimide (DIC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction proceeds via an amide bond formation mechanism and yields the desired product in good to excellent yields.
Wissenschaftliche Forschungsanwendungen
N-(4-fluorophenyl)-4-iodo-1H-pyrazole-3-carboxamide has been studied extensively for its potential as a therapeutic agent in various diseases, including cancer, inflammation, and viral infections. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It also has anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, it has been shown to have antiviral activity against the hepatitis C virus by inhibiting viral replication.
Eigenschaften
Produktname |
N-(4-fluorophenyl)-4-iodo-1H-pyrazole-3-carboxamide |
|---|---|
Molekularformel |
C10H7FIN3O |
Molekulargewicht |
331.08 g/mol |
IUPAC-Name |
N-(4-fluorophenyl)-4-iodo-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C10H7FIN3O/c11-6-1-3-7(4-2-6)14-10(16)9-8(12)5-13-15-9/h1-5H,(H,13,15)(H,14,16) |
InChI-Schlüssel |
BGCHQSMOBMHHBL-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NC(=O)C2=C(C=NN2)I)F |
Kanonische SMILES |
C1=CC(=CC=C1NC(=O)C2=C(C=NN2)I)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-(3-bromophenyl)-3-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B213607.png)



![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-chlorophenyl)-2-furamide](/img/structure/B213616.png)
![propyl 4-({5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)benzoate](/img/structure/B213617.png)

![Ethyl 4-carbamoyl-3-methyl-5-{[(phenylsulfanyl)acetyl]amino}thiophene-2-carboxylate](/img/structure/B213622.png)

![2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B213624.png)